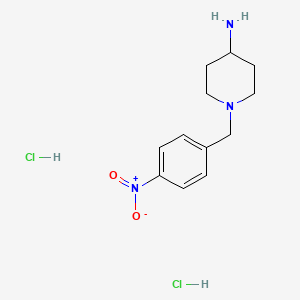

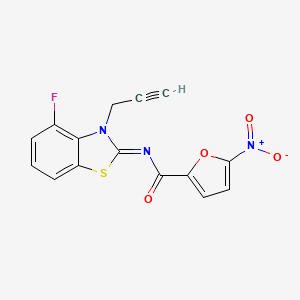

![molecular formula C26H26N4O3S B2587704 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide CAS No. 392320-47-7](/img/structure/B2587704.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

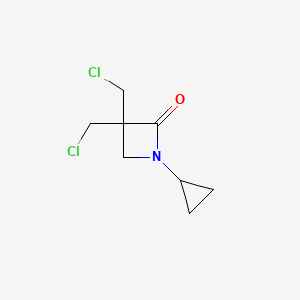

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide” is a compound that contains several functional groups that might be of interest for researchers. These include a 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules, an adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines to yield the corresponding N-carbothioamides . Another method could involve the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring and an adamantyl group. The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties.Chemical Reactions Analysis

The chemical reactions involving this compound could include a Giese-type addition to the alkene, followed by cyclization and rearomatization . Another reaction could involve the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity in vitro. Researchers have tested its effects against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . Its potential as an antimicrobial agent warrants further investigation, especially in the context of drug development.

Anti-Influenza Activity

While not explicitly mentioned for this compound, related adamantane derivatives have shown anti-influenza activity. Researchers have synthesized 2-(adamantan-1-yl)benzimidazole derivatives and evaluated their effectiveness against influenza viruses . Given the structural similarities, it’s worth exploring whether our compound exhibits similar antiviral properties.

Cell Cycle Disruption

Compound 5r, a close relative of our target compound, has been associated with cell cycle disruption. Specifically, it caused cell-cycle arrest, decreasing the G0/G1 phase and increasing the G2/M phase . Understanding its impact on cell division could have implications for cancer research and therapy.

Polymerization Reactions

Unsaturated adamantane derivatives, including our compound, offer opportunities for polymerization reactions. Researchers have explored their use as monomers in the synthesis of high-energy fuels, oils, and bioactive compounds. Additionally, they contribute to the development of bulky polymers known as diamondoids . These polymers have potential applications in materials science and nanotechnology.

Quantum-Chemical Calculations

Quantum-chemical calculations can provide insights into the electronic structure and catalytic mechanisms of adamantane derivatives. Researchers have used computational methods to understand the behavior of these compounds, aiding in their design and optimization . Investigating our compound’s electronic properties could guide further research.

Orientations Futures

Mécanisme D'action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which form the core structure of this compound, have been associated with a wide range of pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .

Mode of Action

The adamantane moiety in the compound is known to enhance lipophilicity, which can modulate the bioavailability of the molecule .

Pharmacokinetics

The incorporation of an adamantyl moiety into several molecules generally results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEHMDZMGSVRKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

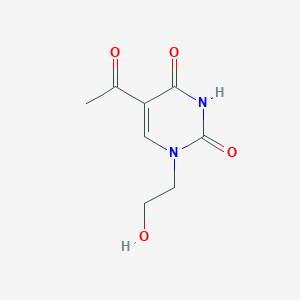

![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)

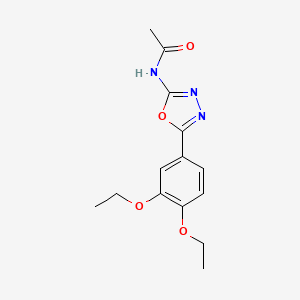

![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)

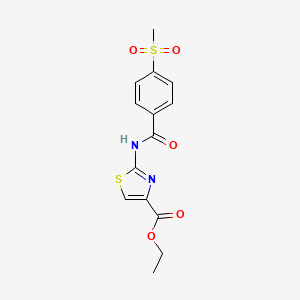

![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)

![2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587638.png)